molecular formula C11H15NO2 B13309933 3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid

3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid

Cat. No.: B13309933
M. Wt: 193.24 g/mol
InChI Key: YMLFAIQGSUYKQI-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of butanoic acid, featuring a pyridine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbutanoic acid:

    4-Methylpyridine: This compound contains the pyridine ring with a methyl substitution but does not have the butanoic acid moiety.

Uniqueness

3-Methyl-2-(4-methylpyridin-3-yl)butanoic acid is unique due to the combination of the butanoic acid backbone and the substituted pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

3-methyl-2-(4-methylpyridin-3-yl)butanoic acid

InChI

InChI=1S/C11H15NO2/c1-7(2)10(11(13)14)9-6-12-5-4-8(9)3/h4-7,10H,1-3H3,(H,13,14)

InChI Key

YMLFAIQGSUYKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C)C)C(=O)O

Origin of Product

United States

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